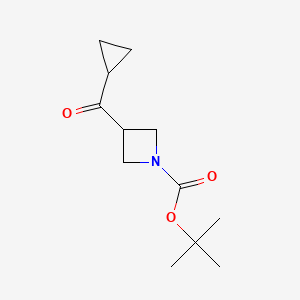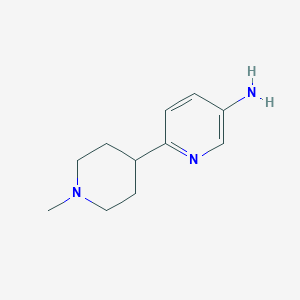
4-Cyclopropyl-2-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes This compound features a pyridine ring substituted with a cyclopropyl group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and cyclopropyl bromide.
Cyclopropylation: The first step involves the introduction of the cyclopropyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction where 2-methylpyridine reacts with cyclopropyl bromide in the presence of a base like potassium carbonate.
Formylation: The next step is the formylation of the 3-position of the pyridine ring. This can be accomplished using a Vilsmeier-Haack reaction, where the cyclopropylated pyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclopropyl and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-cyclopropyl-2-methyl-3-pyridinecarboxylic acid.
Reduction: 4-cyclopropyl-2-methyl-3-pyridinemethanol.
Substitution: Various substituted pyridines depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, which can be useful in studying enzyme mechanisms or developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but with the formyl group at the 2-position.
Nicotinaldehyde (3-formylpyridine): Similar structure but without the cyclopropyl and methyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but with the formyl group at the 4-position.
Uniqueness
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other pyridinecarboxaldehydes.
This detailed article provides a comprehensive overview of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-7-10(6-12)9(4-5-11-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Clave InChI |
VUDKHIHVRRATQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1C=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride](/img/structure/B13912637.png)
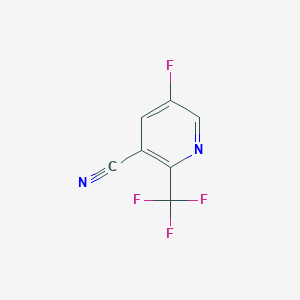
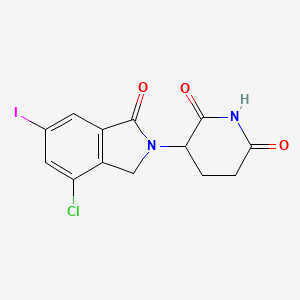
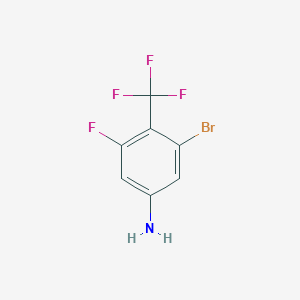
![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![6-[2-[3-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B13912665.png)
![methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)
![Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)
![[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)

